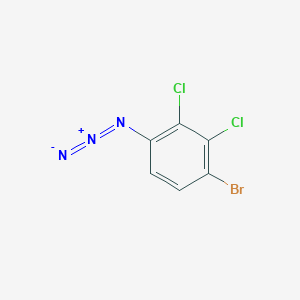![molecular formula C6H4ClN3O2 B6599289 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one CAS No. 1694761-81-3](/img/structure/B6599289.png)
2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one, also known as 2-chloropyrimidine-4-one, is a heterocyclic organic compound that has several potential applications in the field of scientific research. This compound is a member of the pyrimidine family, which is a group of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. 2-Chloropyrimidine-4-one is a useful starting material for the synthesis of various pyrimidine derivatives, and it has been used in the synthesis of several biologically active compounds. In
Scientific Research Applications
2-Chloropyrimidine-4-one has several potential applications in the field of scientific research. It has been used as a starting material for the synthesis of various pyrimidine derivatives, such as 5-chloro-2-methylpyrimidine-4-one and 5-chloro-2-methylpyrimidine-6-one. These compounds have been used in the synthesis of several biologically active compounds, such as 5-chloro-2-methylpyrimidine-4-one and 5-chloro-2-methylpyrimidine-6-one. The 4-one isomer has also been used as a starting material for the synthesis of other pyrimidine derivatives, such as 5-chloro-2-methylpyrimidine-4-one and 5-chloro-2-methylpyrimidine-6-one. Furthermore, 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-onemidine-4-one has been used as a reagent in the synthesis of several heterocyclic compounds, such as 5-chloro-2-methylpyrimidine-4-one and 5-chloro-2-methylpyrimidine-6-one.
Mechanism of Action
The mechanism of action of 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-onemidine-4-one is not well understood. However, it is believed that the compound binds to DNA and inhibits the activity of several enzymes involved in DNA replication. In addition, the compound has been shown to inhibit the activity of several enzymes involved in DNA transcription and translation.
Biochemical and Physiological Effects
2-Chloropyrimidine-4-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of several enzymes involved in DNA replication, transcription, and translation. In addition, the compound has been shown to inhibit the activity of several proteins involved in cell division and apoptosis. Furthermore, the compound has been shown to induce cell death in several cancer cell lines.
Advantages and Limitations for Lab Experiments
2-Chloropyrimidine-4-one is a useful starting material for the synthesis of various pyrimidine derivatives and has several potential applications in the field of scientific research. The compound is relatively inexpensive and easy to synthesize, making it an attractive option for lab experiments. However, the compound is toxic and should be handled with care. In addition, the compound is not very stable and may degrade over time.
Future Directions
2-Chloropyrimidine-4-one has several potential applications in the field of scientific research. Future research could focus on developing new methods for the synthesis of the compound and exploring its potential applications in the synthesis of new biologically active compounds. In addition, further research could focus on understanding the mechanism of action of the compound and exploring its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, future research could focus on exploring the potential of the compound as an inhibitor of enzymes involved in DNA replication, transcription, and translation.
Synthesis Methods
2-Chloropyrimidine-4-one can be synthesized from the reaction of 2-chloro-5H-pyrimido[4,5-b]pyridine with sodium azide and sodium hydroxide. This reaction produces a mixture of the 4-one and the 6-one isomer, which is then separated by column chromatography. The 4-one isomer can also be synthesized from the reaction of 2-chloro-5H-pyrimido[4,5-b]pyridine with ethyl chloroformate and sodium hydroxide.
properties
IUPAC Name |
2-chloro-5H-pyrimido[4,5-b][1,4]oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2/c7-6-8-1-3-5(10-6)12-2-4(11)9-3/h1H,2H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXNFHYKOBUQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CN=C(N=C2O1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)

![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid](/img/structure/B6599240.png)






![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)

![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)
